![molecular formula C7H12ClN3O2 B14779140 7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride](/img/structure/B14779140.png)
7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including 7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride, can be achieved through various methods. One common approach involves the cyclization of N-substituted pyrroles with hydrazine hydrate . Another method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid alumina and room temperature conditions for cross-coupling reactions, followed by cyclization catalyzed by cesium carbonate in dimethyl sulfoxide, is one such method .
化学反応の分析
Types of Reactions
7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolopyrazine scaffold.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for cyclization, acyl (bromo)acetylenes for cross-coupling, and propargylamine for addition reactions. Reaction conditions often involve room temperature settings and the use of catalysts like cesium carbonate in dimethyl sulfoxide .
Major Products
The major products formed from these reactions include various pyrrolopyrazine derivatives with modified functional groups, which can exhibit different biological activities .
科学的研究の応用
7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its antimicrobial, antiviral, and antifungal properties.
Medicine: Investigated for its potential as an antitumor and anti-inflammatory agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and proteins, leading to its diverse biological activities. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
類似化合物との比較
Similar Compounds
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-: Known for its antioxidative properties.
3-Methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione: Exhibits similar biological activities.
Cyclo(Pro-Leu): Another pyrrolopyrazine derivative with unique biological properties.
Uniqueness
7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride stands out due to its specific amino substitution, which can enhance its biological activity and specificity compared to other similar compounds .
特性
分子式 |
C7H12ClN3O2 |
|---|---|
分子量 |
205.64 g/mol |
IUPAC名 |
7-amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c8-4-1-5-7(12)9-2-6(11)10(5)3-4;/h4-5H,1-3,8H2,(H,9,12);1H |
InChIキー |
PXWBGMFCTRXQJX-UHFFFAOYSA-N |
正規SMILES |
C1C(CN2C1C(=O)NCC2=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



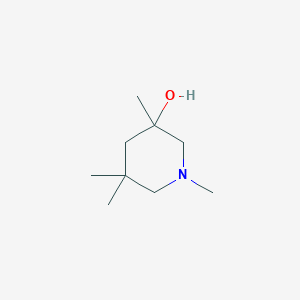


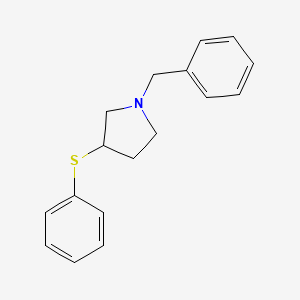


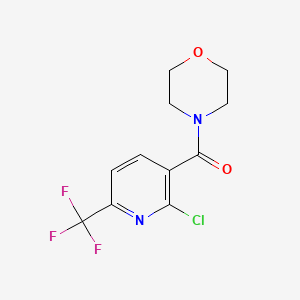
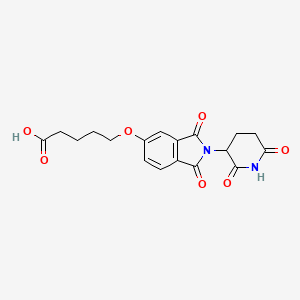
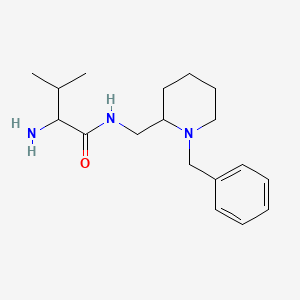

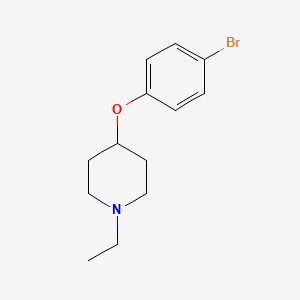
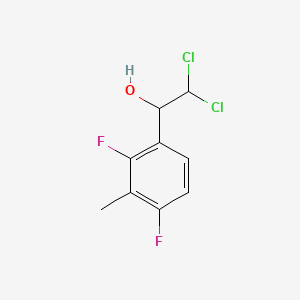
![tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14779155.png)
